molecular formula C15H28N2O2 B6588698 tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate CAS No. 1779849-33-0

tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate

Cat. No. B6588698
CAS RN: 1779849-33-0
M. Wt: 268.4
InChI Key:
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Description

Tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate (TBPMPC) is a synthetic compound that has been studied for its potential applications in scientific research. It is a tertiary amine derivative of pyrrolidine and can be synthesized from piperidine and tert-butyl bromide. TBPMPC has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.

Scientific Research Applications

Tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate has been studied for its potential use in scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate has also been studied for its potential use in the treatment of Alzheimer’s disease, as well as its potential use in the treatment of anxiety and depression.

Mechanism of Action

Tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate has been studied for its potential mechanism of action. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which has been found to have a number of beneficial effects, including improved memory and cognition.
Biochemical and Physiological Effects
tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which leads to an increase in the levels of acetylcholine. This increase in acetylcholine has been found to have a number of beneficial effects, including improved memory and cognition, as well as improved mood and anxiety.

Advantages and Limitations for Lab Experiments

Tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate has a number of advantages for laboratory experiments. It is a relatively simple compound to synthesize, and it has a relatively low toxicity. Additionally, it has a number of potential applications in scientific research, including its potential use in the treatment of Alzheimer’s disease, as well as its potential use in the treatment of anxiety and depression. However, tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate also has a number of limitations for laboratory experiments. It is relatively unstable, and its effects on the body are not yet fully understood.

Future Directions

There are a number of potential future directions for tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate. Further research is needed to better understand its mechanism of action and its potential therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate for use in humans. Additionally, further research is needed to determine the potential applications of tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate in other areas of scientific research, such as in the study of neurodegenerative diseases and neurological disorders. Finally, further research is needed to determine the potential toxicity of tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate and its potential side effects.

Synthesis Methods

Tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate can be synthesized using piperidine and tert-butyl bromide. In the first step, piperidine is reacted with tert-butyl bromide in the presence of a base, such as sodium hydroxide. The reaction produces a tertiary amine derivative of pyrrolidine, which is then reacted with acetic anhydride. The reaction produces tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate, which is then isolated and purified.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate involves the reaction of tert-butyl 2-pyrrolidinecarboxylate with piperidine and formaldehyde in the presence of a catalyst.", "Starting Materials": [ "tert-butyl 2-pyrrolidinecarboxylate", "piperidine", "formaldehyde", "catalyst" ], "Reaction": [ "Add tert-butyl 2-pyrrolidinecarboxylate, piperidine, formaldehyde, and catalyst to a reaction flask", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture and extract the product using a suitable solvent", "Purify the product using column chromatography or recrystallization" ] }

CAS RN

1779849-33-0

Product Name

tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate

Molecular Formula

C15H28N2O2

Molecular Weight

268.4

Purity

95

Origin of Product

United States

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